molecular formula C6H3Cl3O3S B089318 3,5-Dichloro-4-hydroxybenzenesulfonyl chloride CAS No. 13432-81-0

3,5-Dichloro-4-hydroxybenzenesulfonyl chloride

Cat. No. B089318
CAS RN: 13432-81-0
M. Wt: 261.5 g/mol
InChI Key: AELFLPJWVRGXKU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 3,5-Dichloro-4-hydroxybenzenesulfonyl chloride, such as 2,4-dimethyl-5-[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, has been achieved through the interaction of specific sulfonamides with chlorosulfonic acid. This process involves complex reactions that are carefully structured to yield sterically hindered isomeric forms, which have been structurally characterized by X-ray single crystal diffraction, showcasing the intricate molecular architecture of these compounds (Rublova et al., 2017).

Molecular Structure Analysis

The molecular and electronic structure of these compounds, including 3,5-Dichloro-4-hydroxybenzenesulfonyl chloride, has been elucidated through comprehensive spectroscopic methods and X-ray crystallography. These analyses provide insights into the steric effects and electronic distributions within the molecule, contributing to a deeper understanding of its reactivity and interactions (Rublova et al., 2017).

Scientific Research Applications

  • Application in Chromogenic Systems

    • Scientific Field : Analytical Chemistry
    • Summary of Application : It is used as a chromogenic system in a one-step kinetic method for the determination of 5′-nucleotidase .
    • Methods of Application : The specific experimental procedures and technical details are not provided in the source .
    • Results or Outcomes : The outcomes of this application are not specified in the source .
  • Application in Synthesis

    • Scientific Field : Organic Chemistry
    • Summary of Application : It is used in the synthesis of (1R,2R)- (+)-1,2- (3,3′,5,5′-tetrachloro-2,2′-dihydroxydibenzenesulfonamido)-1,2-diphenylethane1 and (1R,2R)- (+)- 1,2- (3,3′,5,5′-tetrachloro-2,2′-dihydroxydibenzenesulfonamido)cyclohexane .
    • Methods of Application : The specific experimental procedures and technical details are not provided in the source .
    • Results or Outcomes : The outcomes of this application are not specified in the source .
  • Application in Cyclin Dependent Kinase Inhibitors

    • Scientific Field : Medicinal Chemistry
    • Summary of Application : 3,5-Dichloro-4-hydroxybenzoic Acid can be used as cyclin dependent kinase inhibitors to treat cell proliferative disorders, such as, cancer .
    • Methods of Application : The specific experimental procedures and technical details are not provided in the source .
    • Results or Outcomes : The outcomes of this application are not specified in the source .

Safety And Hazards

3,5-Dichloro-4-hydroxybenzenesulfonyl chloride is classified as a corrosive substance . It causes severe skin burns and eye damage . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

3,5-dichloro-4-hydroxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl3O3S/c7-4-1-3(13(9,11)12)2-5(8)6(4)10/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AELFLPJWVRGXKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)O)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371073
Record name 3,5-Dichloro-4-hydroxybenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-4-hydroxybenzenesulfonyl chloride

CAS RN

13432-81-0
Record name 3,5-Dichloro-4-hydroxybenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 13432-81-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
RJ Cremlyn, T Cronje - Phosphorus and Sulfur and the Related …, 1979 - Taylor & Francis
2,4-; 2,6-; 2,3-; 3,4-; 2,5-; and 3,5-dichlorophenols by reaction with chlorosulfonic acid were converted to the following substituted benzenesulfonyl chlorides: 3,5-dichloro-2-hydroxy-; 3,5…
Number of citations: 13 www.tandfonline.com
G Cevasco, S Penco, S Thea… - Journal of chemical …, 1993 - pascal-francis.inist.fr
Crystal structure of the cyclic tetramer from 3,5-dichloro-4-hydroxybenzenesulfonyl chloride CNRS Inist Pascal-Francis CNRS Pascal and Francis Bibliographic Databases Simple …
Number of citations: 2 pascal-francis.inist.fr
L Field, C Lee - The Journal of Organic Chemistry, 1990 - ACS Publications
More flexible approaches to such agents might be afforded by convergentsyntheses inwhich di-or trisulfides in one molecule could be connected to sulfinates in another, for example by …
Number of citations: 8 pubs.acs.org
P Derek - pubs.rsc.org
Journal of Chemical Research, Issue 3,1993 Page 1 Journal of Chemical Research, Issue 3,1993 Other papers in the subject areas covered by J. Chem. SOC. are published in synopsis…
Number of citations: 0 pubs.rsc.org
FA Hussaini, SK Singh, A Shoeb, DPN Satchel… - pubs.rsc.org
Journal of Chemical Research, Issue 3,1993 Page 1 Journal of Chemical Research, Issue 3,1993 87 (MO6Ol) 88 (M 0635) 89 (M 0652) 90 (M 0672) 91 (M 0683) 92 (M0612) 94 (M 0660…
Number of citations: 0 pubs.rsc.org
AG Mohan - 1977 - ntrs.nasa.gov
This invention relates to novel water-soluble esters of oxalic acid, and to compositions that are useful for generating chemiluminescent emission by reacting said esters of oxalic acid …
Number of citations: 0 ntrs.nasa.gov
P Purder - tuprints.ulb.tu-darmstadt.de
The first half of this dissertation is dedicated to the development of novel FKBP ligands, aiming to improve binding affinity, selectivity between selected members of the FKBP family, and …
Number of citations: 0 tuprints.ulb.tu-darmstadt.de

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